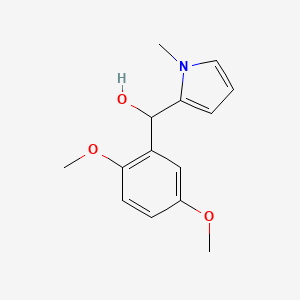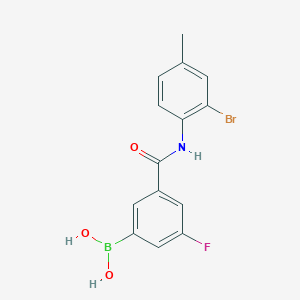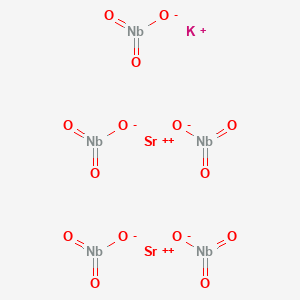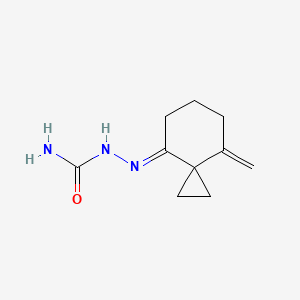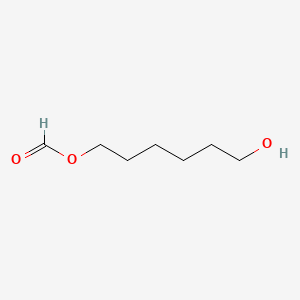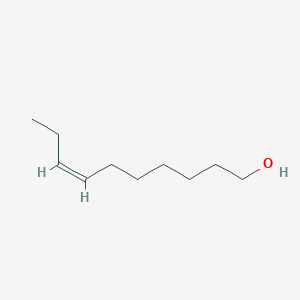
2-Methoxy-1-(3-methylbutoxy)-4-(1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopentyloxy)-5-propenylanisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of an isopentyloxy group and a propenyl group attached to the anisole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-5-propenylanisole typically involves the alkylation of 5-propenylanisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopentyloxy)-5-propenylanisole can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopentyloxy)-5-propenylanisole undergoes various types of chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to form saturated alkyl derivatives.
Substitution: The anisole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(isopentyloxy)-5-propenylbenzaldehyde or 2-(isopentyloxy)-5-propenylbenzoic acid.
Reduction: Formation of 2-(isopentyloxy)-5-propylanisole.
Substitution: Formation of nitro, sulfo, or halo derivatives of 2-(isopentyloxy)-5-propenylanisole.
Wissenschaftliche Forschungsanwendungen
2-(Isopentyloxy)-5-propenylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-(Isopentyloxy)-5-propenylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Isopentyloxy)-4-propenylanisole
- 2-(Isopentyloxy)-5-ethylanisole
- 2-(Isopentyloxy)-5-methylanisole
Uniqueness
2-(Isopentyloxy)-5-propenylanisole is unique due to the specific positioning of the isopentyloxy and propenyl groups on the anisole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
84885-27-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
2-methoxy-1-(3-methylbutoxy)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C15H22O2/c1-5-6-13-7-8-14(15(11-13)16-4)17-10-9-12(2)3/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
AJAOXJQJCYZJNH-UHFFFAOYSA-N |
Isomerische SMILES |
C/C=C/C1=CC(=C(C=C1)OCCC(C)C)OC |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OCCC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






